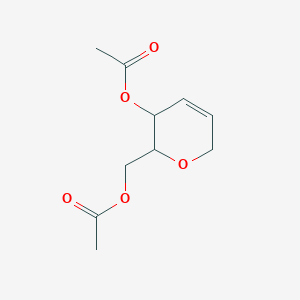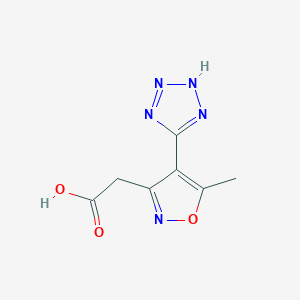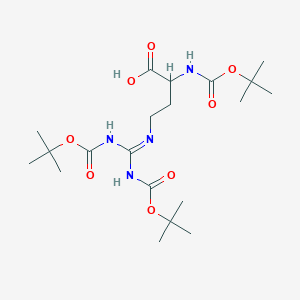
(R)-2-((tert-Butoxycarbonyl)amino)-4-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Tri-N-Boc-L-Norarginine involves the protection of the basic nitrogen atoms of L-arginine using tert-butoxycarbonyl (Boc) groups. The process typically involves the reaction of L-arginine with excess Boc2O and DMAP (4-Dimethylaminopyridine) in an organic solvent . This reaction results in the formation of Tri-N-Boc-L-Norarginine in high yield and purity . Industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Tri-N-Boc-L-Norarginine undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively cleaved by aminolysis, resulting in the formation of L-Norarginine.
Oxidation and Reduction Reactions:
Hydrolysis: The compound can be hydrolyzed to remove the Boc protecting groups, yielding L-Norarginine.
Common reagents used in these reactions include Boc2O, DMAP, and various organic solvents . The major product formed from these reactions is L-Norarginine, which is a key intermediate in peptide synthesis.
Aplicaciones Científicas De Investigación
Tri-N-Boc-L-Norarginine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Tri-N-Boc-L-Norarginine involves the protection of the basic nitrogen atoms of L-arginine, which enhances its stability and reactivity in chemical reactions . The Boc groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of desired products . The molecular targets and pathways involved include the interaction with nucleophiles and the selective cleavage of Boc groups under specific conditions .
Comparación Con Compuestos Similares
Tri-N-Boc-L-Norarginine is unique due to its tri-boc protection, which provides enhanced stability and selectivity in chemical reactions . Similar compounds include:
N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: This compound also involves Boc protection but may form different isomers depending on the synthetic procedure.
Boc-Protected Amino Acids: These compounds are commonly used in peptide synthesis and share similar protective groups.
Tri-N-Boc-L-Norarginine stands out due to its specific application in the preparation of L-Norarginine and its role in proteomics research .
Propiedades
Fórmula molecular |
C20H36N4O8 |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C20H36N4O8/c1-18(2,3)30-15(27)22-12(13(25)26)10-11-21-14(23-16(28)31-19(4,5)6)24-17(29)32-20(7,8)9/h12H,10-11H2,1-9H3,(H,22,27)(H,25,26)(H2,21,23,24,28,29) |
Clave InChI |
NLJBQYVLEIKLFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-(N7-guanyl)ethyl]GSH](/img/structure/B15125122.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-methylidenepyridin-4-one](/img/structure/B15125126.png)
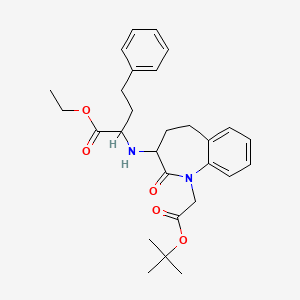
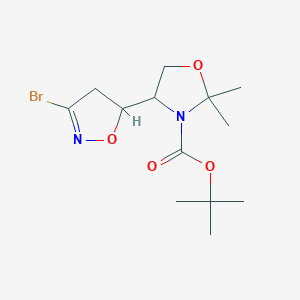
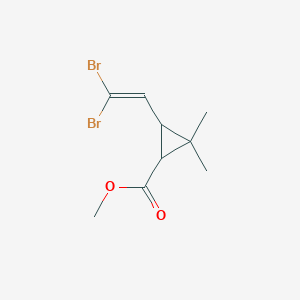
![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B15125155.png)

![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;3,3,3-trifluoropropanoate;hydrate](/img/structure/B15125160.png)
![(7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate](/img/structure/B15125171.png)
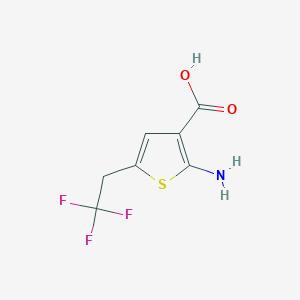
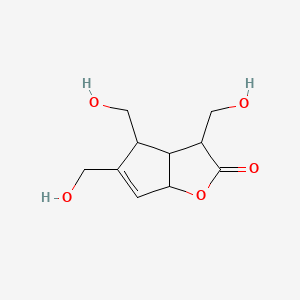
![6-(Hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B15125178.png)
